Bidwillol A
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Overview
Description
Bidwillol A is a natural product found in Erythrina burttii, Erythrina herbacea, and Erythrina variegata . It is a flavonoid compound with a molecular formula of C21H22O4 .
Molecular Structure Analysis
The molecular structure of Bidwillol A is characterized by a molecular formula of C21H22O4 . The IUPAC name for Bidwillol A is 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol . The molecular weight is 338.4 g/mol .Physical And Chemical Properties Analysis
Bidwillol A has a molecular weight of 338.4 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Bioinspired Design : Papers like "Best Practices of Bioinspired Design: Key Themes and Challenges" by Wissa et al. (2022) discuss interdisciplinary research in bioinspired design, which could be relevant if Bidwillol A has applications in bioinspired innovation (Wissa, Alleyne, Barley, & Suarez, 2022).
Scientific Research Management : Papers such as "Design and Implementation of Scientific Research Management System Based on SSH Integration Framework" by Bao Li (2012) explore the management systems in scientific research, which could be useful for managing research projects involving Bidwillol A (Bao Li, 2012).
Scientific Method and Data Structure : Research like "The Brain Imaging Data Structure, a format for organizing and describing outputs of neuroimaging experiments" by Gorgolewski et al. (2016) focuses on data structuring in scientific research, which could be applicable for organizing data in studies related to Bidwillol A (Gorgolewski et al., 2016).
Crowdsourcing in Science : "Scientific Utopia III: Crowdsourcing Science" by Uhlmann et al. (2019) discusses the potential of crowdsourcing in scientific research, a method that could potentially be used for research involving Bidwillol A (Uhlmann et al., 2019).
Computer-Aided Bio-Inspired Design : The paper "Charting a Course for Computer-Aided Bio-Inspired Design" by Stone, Goel, & McAdams (2014) explores the use of computer-aided systems in bio-inspired design, which might be relevant if Bidwillol A is used in such contexts (Stone, Goel, & McAdams, 2014).
properties
IUPAC Name |
3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)4-7-18-19(23)9-8-17(21(18)24-3)15-10-14-5-6-16(22)11-20(14)25-12-15/h4-6,8-11,22-23H,7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNITCGKSLSCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C2=CC3=C(C=C(C=C3)O)OC2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bidwillol A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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